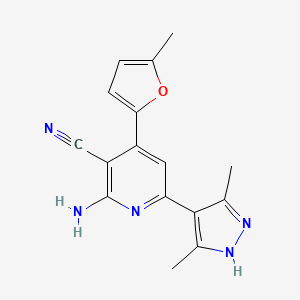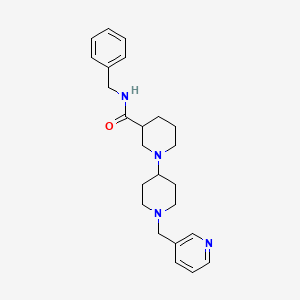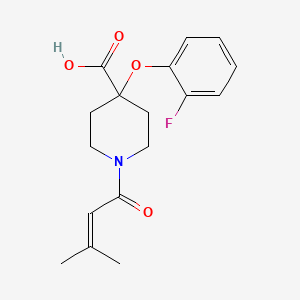
2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile, also known as DMF-DAPN, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been found to possess a wide range of biological activities, making it a potential candidate for the development of new drugs. In
Mécanisme D'action
The mechanism of action of 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile is not fully understood. However, it is believed to act through various pathways, including the inhibition of pro-inflammatory cytokines and the activation of the Nrf2-ARE signaling pathway. 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile has also been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a significant role in inflammation and cancer development.
Biochemical and Physiological Effects:
2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile has been found to have numerous biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell proliferation. 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile has also been shown to improve mitochondrial function and increase the production of ATP. In addition, it has been shown to enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile in lab experiments is its ability to target multiple pathways involved in various diseases. This makes it a potential candidate for the development of new drugs. 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile is also relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile is that its mechanism of action is not fully understood. This makes it challenging to optimize its efficacy and safety.
Orientations Futures
There are several future directions for the research and development of 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile. One of the primary areas of interest is its potential use in the treatment of cancer. 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile has been shown to possess anti-tumor properties, and further research is needed to explore its efficacy in treating various types of cancer. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile has been shown to have neuroprotective effects, and further research is needed to explore its potential as a therapeutic agent for these diseases. Additionally, further research is needed to optimize the synthesis of 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile and to better understand its mechanism of action.
Méthodes De Synthèse
The synthesis of 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile involves the reaction of 2-amino-4-(5-methyl-2-furyl)nicotinonitrile with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, followed by cyclization, resulting in the formation of 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile. The synthesis of this compound has been optimized to produce high yields and purity.
Applications De Recherche Scientifique
2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of interest is its use as a pharmacological agent. 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile has been found to possess potent anti-inflammatory, antioxidant, and anti-tumor properties. It has also been shown to have neuroprotective effects and the ability to improve cognitive function. 2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile has been tested in vitro and in vivo for its efficacy in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methylfuran-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O/c1-8-4-5-14(22-8)11-6-13(19-16(18)12(11)7-17)15-9(2)20-21-10(15)3/h4-6H,1-3H3,(H2,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUNXAMHYOXVWAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NC(=C2C#N)N)C3=C(NN=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-(5-methyl-2-furyl)nicotinonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3,5-trimethyl-N-{[4-(methylsulfonyl)-2-morpholinyl]methyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5294299.png)
![1-(2-methyl-4-pyridinyl)-4-{[2-(1-piperidinyl)-5-pyrimidinyl]methyl}-1,4-diazepane](/img/structure/B5294300.png)
![N-[3-(methylthio)phenyl]-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5294311.png)
![9-hydroxy-7-methyl-8-[(3-methyl-1-piperidinyl)methyl]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5294315.png)

![4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B5294344.png)
![3-[2-(1-benzofuran-2-yl)-2-oxoethyl]-5-bromo-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5294360.png)

![2-[2-(2-fluorophenyl)vinyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B5294370.png)
amine hydrochloride](/img/structure/B5294379.png)
![4-{1-[1-(3-methoxyphenyl)-4-piperidinyl]-3-azetidinyl}pyridine](/img/structure/B5294383.png)
![4-[(5-imino-2-isobutyl-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B5294393.png)
![1-{[1-({6-[4-(hydroxymethyl)phenyl]pyridin-3-yl}carbonyl)piperidin-4-yl]methyl}pyrrolidin-2-one](/img/structure/B5294398.png)
